3-Iodo-2-phenylimidazo[1,2-a]pyrimidine
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Overview
Description
This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Mechanism of Action
Target of Action
3-Iodo-2-phenylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . Imidazo[1,2-a]pyridines have been shown to target essential, conserved cellular processes . They have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines can have distinctly different mechanisms of action . For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . By contrast, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target pathways conserved between yeast and human cells . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions .
Result of Action
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to have significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
For instance, some imidazo[1,2-a]pyrimidines have been found to disrupt mitochondrial functions, while others act as DNA poisons, causing damage to nuclear DNA and inducing mutagenesis
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some imidazo[1,2-a]pyrimidines have been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions
Molecular Mechanism
For example, some imidazo[1,2-a]pyrimidines disrupt mitochondrial functions, while others cause damage to nuclear DNA
Temporal Effects in Laboratory Settings
For example, some imidazo[1,2-a]pyrimidines have been found to cause long-term effects on cellular function
Dosage Effects in Animal Models
For example, some imidazo[1,2-a]pyrimidines have been found to have toxic or adverse effects at high doses
Metabolic Pathways
For example, some imidazo[1,2-a]pyrimidines have been found to interact with various enzymes or cofactors
Transport and Distribution
For example, some imidazo[1,2-a]pyrimidines have been found to interact with various transporters or binding proteins
Subcellular Localization
For example, some imidazo[1,2-a]pyrimidines have been found to target different intracellular compartments with very different biological effects
Preparation Methods
The synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method employs oxidative agents to couple the reactants, forming the imidazo[1,2-a]pyrimidine core.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the target compound.
Chemical Reactions Analysis
3-Iodo-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: These involve the formation of radicals, which can then react with other molecules to form new products.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-2-phenylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
3-Iodo-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: This compound has a similar core structure but lacks the iodine atom, leading to different chemical and biological properties.
Imidazo[1,2-a]pyridine: This compound is structurally similar but has different substituents, affecting its reactivity and applications.
Imidazo[1,2-a]pyrimidine Derivatives:
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodine atom, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
3-iodo-2-phenylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUADKKEDIHZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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